2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine
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Overview
Description
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine is a modified nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’-hydroxyl position and a hydroxymethyl group at the 4-position of the uridine base. It is primarily used in the synthesis of oligonucleotides and has applications in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine typically involves the protection of the hydroxyl groups of uridine. The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the uridine base can be reduced to form a hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in anhydrous conditions
Major Products Formed
Oxidation: Formation of 2-Deoxy-3-O-T-butyldimethylsilyl-4-carboxyuridine.
Reduction: Formation of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxyuridine.
Substitution: Formation of 2-Deoxy-3-O-hydroxy-4-hydroxymethyluridine
Scientific Research Applications
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the study of DNA and RNA modifications and their effects on gene expression.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to inhibit viral replication and tumor cell proliferation.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets viral polymerases and tumor cell DNA, leading to the inhibition of replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-3’-O-T-butyldimethylsilyl-2’-fluorouridine: Another nucleoside analog with a fluorine atom at the 2’ position.
3’-O-T-butyldimethylsilyl-2’-deoxyuridine: Lacks the hydroxymethyl group at the 4-position.
2’-Deoxy-3’-O-T-butyldimethylsilyl-5-fluorouridine: Contains a fluorine atom at the 5-position .
Uniqueness
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine is unique due to the presence of both the TBDMS protecting group and the hydroxymethyl group, which confer specific chemical properties and biological activities. This combination allows for selective modifications and targeted applications in research and medicine .
Properties
Molecular Formula |
C16H28N2O6Si |
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Molecular Weight |
372.49 g/mol |
IUPAC Name |
1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O6Si/c1-15(2,3)25(4,5)24-11-8-13(23-16(11,9-19)10-20)18-7-6-12(21)17-14(18)22/h6-7,11,13,19-20H,8-10H2,1-5H3,(H,17,21,22)/t11-,13+/m0/s1 |
InChI Key |
RSATXPAIGVXQFV-WCQYABFASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(CO)CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1(CO)CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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